Diosgenyl-3-di-O-glucopyranoside
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Overview
Description
Diosgenyl-3-di-O-glucopyranoside is a steroidal saponin glycoside derived from diosgenin, a naturally occurring steroid sapogenin found in various plants such as Dioscorea species. This compound is known for its diverse biological activities and potential therapeutic applications. It consists of a diosgenin aglycone linked to two glucose molecules, forming a glycosidic bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diosgenyl-3-di-O-glucopyranoside typically involves the glycosylation of diosgenin with a protected glucose donor. The general strategy includes:
Preparation of Glycosyl Donor: The glucose donor is often protected with suitable protecting groups to prevent unwanted reactions.
Glycosylation Reaction: The protected glucose donor is coupled with diosgenin under acidic or basic conditions, using catalysts such as Lewis acids or bases.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diosgenyl-3-di-O-glucopyranoside undergoes various chemical reactions, including:
Oxidation: Oxidative cleavage of the glycosidic bond can occur under strong oxidizing conditions.
Reduction: Reduction of the aglycone or glycosidic bond can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can modify the glycosidic moiety or the aglycone, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating or acylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include modified glycosides, aglycones, and various derivatives with altered biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other steroidal glycosides and derivatives.
Biology: Investigated for its role in cell signaling and membrane stabilization.
Medicine: Exhibits antifungal, antibacterial, and anticancer activities, making it a promising candidate for drug development.
Industry: Utilized in the production of natural emulsifiers and foaming agents due to its surface-active properties
Mechanism of Action
The biological effects of diosgenyl-3-di-O-glucopyranoside are primarily attributed to its interaction with cell membranes and specific molecular targets. It can modulate cell signaling pathways, induce apoptosis in cancer cells, and inhibit microbial growth by disrupting cell membranes. The compound’s ability to form stable complexes with membrane lipids enhances its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Dioscin: Another steroidal saponin with similar glycosidic structure but different sugar moieties.
Gracillin: A glycoside with a similar aglycone but different glycosidic linkages.
Diosgenyl β-d-glycosaminoside: A derivative with an amino group, offering different biological activities
Uniqueness
Diosgenyl-3-di-O-glucopyranoside is unique due to its specific glycosidic linkage and the presence of two glucose molecules, which confer distinct biological properties and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-33(46)34(30(43)27(16-41)50-36)51-35-32(45)31(44)29(42)26(15-40)49-35/h5,18-19,21-36,40-46H,6-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICKWUOOLVNEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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